molecular formula C16H17NO3 B7461814 N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide

N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide

Cat. No. B7461814
M. Wt: 271.31 g/mol
InChI Key: TYGUHPHEFIXKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide, also known as DMPO, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMPO belongs to the class of pyranone compounds that possess antioxidant and anti-inflammatory properties.

Mechanism of Action

N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide exerts its antioxidant activity by scavenging free radicals and reactive oxygen species (ROS) that can cause cellular damage and oxidative stress. This compound also inhibits the activity of enzymes that produce ROS, such as xanthine oxidase and NADPH oxidase.
Biochemical and Physiological Effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also exhibits neuroprotective effects by reducing oxidative stress in the brain and improving cognitive function.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has several advantages as a research tool, including its high stability, low toxicity, and ease of synthesis. However, its use in lab experiments is limited by its poor solubility in water and low bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several potential future directions for N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide research. One area of interest is the development of this compound-based drugs and supplements for the prevention and treatment of oxidative stress-related diseases. Another potential direction is the use of this compound in agriculture as a natural antioxidant and plant growth regulator. This compound may also have applications in environmental science as a potential tool for the remediation of contaminated soil and water.
Conclusion:
In conclusion, this compound is a synthetic compound with promising applications in scientific research. Its antioxidant and anti-inflammatory properties make it a potential candidate for the development of drugs and supplements aimed at preventing and treating oxidative stress-related diseases. Further research is needed to explore its potential applications in agriculture and environmental science.

Synthesis Methods

N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide can be synthesized through the condensation of 2,4-dimethylphenylacetic acid and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a series of chemical reactions, including hydrolysis and cyclization, to obtain this compound in its pure form.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its antioxidant activity, which makes it a promising candidate for the development of drugs and supplements aimed at preventing oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-9-5-6-13(10(2)7-9)17-16(19)15-11(3)8-14(18)20-12(15)4/h5-8H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGUHPHEFIXKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(OC(=O)C=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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